molecular formula C23H17N3O2 B5185170 N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide

N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No. B5185170
M. Wt: 367.4 g/mol
InChI Key: HVCSGBYFFNWNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide, also known as HDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. HDBP is a member of the phenazine family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood, but it is thought to involve the intercalation of the compound between the base pairs of DNA and RNA. This intercalation disrupts the normal structure of these molecules, leading to a range of biological effects.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, as well as to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In vivo, N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to exhibit anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its high selectivity for DNA and RNA. This selectivity makes it a useful tool for studying these molecules in living cells. However, one limitation of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide. One promising area of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a tool for studying the role of DNA and RNA in disease processes. Another potential direction is the development of new synthetic methods for N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide that are more efficient and scalable than the current method. Additionally, the development of new fluorescent probes based on the structure of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide could lead to the development of new tools for imaging biological systems.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide in high purity.

Scientific Research Applications

N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide as a fluorescent probe for imaging biological systems. N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying the structure and function of these molecules in living cells.

properties

IUPAC Name

N-(2-hydroxyethyl)phenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-12-11-24-23(28)14-9-10-19-20(13-14)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10,13,27H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSGBYFFNWNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NCCO)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide

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